molecular formula C17H23NO3S B2671553 3-(Phenylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one CAS No. 1351643-64-5

3-(Phenylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

Cat. No.: B2671553
CAS No.: 1351643-64-5
M. Wt: 321.44
InChI Key: YHIGIAPFRDFMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a chemical building block of interest in medicinal chemistry and drug discovery. This compound features a 1,5-dioxa-9-azaspiro[5.5]undecane scaffold, a spirocyclic system known for its three-dimensional structure and potential to improve the physicochemical properties of drug candidates . The incorporation of a phenylthioether moiety is a structural feature explored in the design of bioactive molecules, including compounds investigated for cytotoxic effects . As a high-quality research chemical, this compound is intended for use in the synthesis of novel molecules, library development, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c19-16(7-14-22-15-5-2-1-3-6-15)18-10-8-17(9-11-18)20-12-4-13-21-17/h1-3,5-6H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIGIAPFRDFMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)CCSC3=CC=CC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Phenylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes available research findings and data regarding its biological activity, focusing on its cytotoxicity and other relevant effects.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 1351643-64-5
Molecular Formula C17H23NO3S
Molecular Weight 321.4 g/mol
Density Not Available
Boiling Point Not Available
Melting Point Not Available

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a study evaluating β-aryl-β-mercapto ketones found that certain derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells, outperforming standard treatments like Tamoxifen in some instances . The mechanism behind this activity involves the induction of apoptosis in cancer cells, which is a critical factor in cancer treatment.

Case Study: MCF-7 Cell Line

A detailed examination of the cytotoxic effects on the MCF-7 cell line demonstrated that modifications to the compound's structure could enhance its efficacy. The study reported that compounds structurally similar to this compound showed:

  • High cytotoxicity : Inducing cell death at lower concentrations compared to traditional drugs.
  • Selectivity : Lower toxicity towards normal cells, indicating a favorable therapeutic index.

Antimicrobial Activity

Another aspect of interest is the antimicrobial activity associated with phenylthio compounds. Research has shown that derivatives of phenylthio ketones can exhibit significant antimicrobial properties against various pathogens. For example, a synthesis study indicated that certain phenylthio derivatives displayed promising antibacterial effects against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It may interfere with cell cycle progression, preventing cancer cells from proliferating.
  • Antioxidant Activity : Some related compounds have shown antioxidant properties, which can protect normal cells from oxidative stress during treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Phenylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one with analogs sharing the 1,5-dioxa-9-azaspiro[5.5]undecane core or analogous substituents.

Core Structure and Substituent Variations

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield (if reported)
This compound C₂₀H₂₅NO₃S 367.48 g/mol Phenylthio, propan-1-one Not reported
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one C₁₈H₂₅NO₅S 367.46 g/mol Methanesulfonylphenyl, propan-1-one Not reported
3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one C₁₃H₂₀ClNO₃ 273.76 g/mol Chloro, hydroxy Discontinued (commercial data)
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine C₁₈H₂₆N₂O 298.42 g/mol Cyclopropylamine, phenyl 30% yield (diastereomers)
3-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine C₁₂H₂₄N₂O 212.33 g/mol Propan-1-amine Commercially available

Key Observations:

  • Electronic Effects: The phenylthio group in the target compound introduces sulfur’s electron-withdrawing character, contrasting with the electron-deficient methanesulfonyl group in the analog from . This difference may alter binding affinities in biological systems or catalytic activity .

Q & A

Q. What are the key synthetic strategies for preparing 3-(Phenylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, the spirocyclic core may be formed using oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., LiAlH₄) to modify functional groups. Key steps include optimizing reaction conditions (solvent polarity, temperature) to stabilize intermediates. Chromatography (e.g., preparative HPLC) is critical for isolating diastereomers, as seen in analogous spirocyclic syntheses .

Q. How is the spirocyclic structure confirmed experimentally?

Spectroscopic methods are essential:

  • ¹H/¹³C NMR : Identify characteristic peaks for the spirocyclic oxygen/nitrogen system (e.g., shifts near δ 3.5–4.5 ppm for ether oxygens).
  • High-resolution mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline): Resolve spatial arrangement of the spiro junction, as demonstrated for related compounds .

Q. What solvents and reagents are critical for handling this compound?

Use anhydrous solvents (e.g., dichloromethane, acetonitrile) to prevent hydrolysis of the spirocyclic ether. Reagents like sodium hydride are often employed for deprotonation in substitution reactions. Avoid strong oxidizing agents that may degrade the phenylthio group .

Advanced Research Questions

Q. How can researchers resolve low yields in multi-step syntheses of this compound?

Yield optimization requires:

  • Intermediate purification : Use flash chromatography to remove byproducts early in the synthesis.
  • Diastereomer separation : Apply preparative HPLC with chiral columns, as described for structurally similar azaspiro compounds .
  • Reaction monitoring : Employ TLC or in-situ IR to track progress and adjust stoichiometry dynamically.

Q. What approaches are used to analyze contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Contradictions may arise from off-target effects or assay conditions. Strategies include:

  • Dose-response profiling : Establish IC₅₀ curves under standardized conditions (pH, temperature).
  • Selectivity screening : Test against related enzymes (e.g., soluble epoxide hydrolases (sEH) vs. MmpL3) to identify specific targets .
  • Metabolic stability assays : Evaluate compound degradation in biological matrices using LC-MS .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

Structure-activity relationship (SAR) studies are key:

  • Phenylthio group replacement : Compare with analogs lacking the sulfur moiety to assess its role in target binding.
  • Spirocyclic ring variation : Test derivatives with altered oxygen/nitrogen positions (e.g., 1-oxa-9-azaspiro vs. 3-oxa-7-azaspiro) to determine conformational flexibility requirements .
  • Functional group additions : Introduce hydroxyl or methyl groups to modulate lipophilicity and bioavailability .

Methodological Considerations

Q. What techniques validate compound purity for in vitro assays?

  • HPLC-UV/ELSD : Achieve ≥95% purity with gradient elution (e.g., MeOH:H₂O).
  • Karl Fischer titration : Quantify residual water, which may affect stability.
  • Elemental analysis : Confirm stoichiometry of C, H, N, S .

Q. How are reaction mechanisms for spirocyclic formation elucidated?

  • Kinetic studies : Monitor intermediate formation rates under varying temperatures.
  • Isotopic labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in the spirocyclic ether .
  • Computational modeling : Apply DFT calculations to predict transition states and energetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.